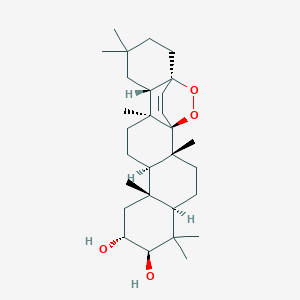

14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

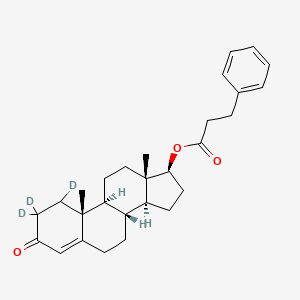

14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is a natural diterpene compound . Its molecular formula is C29H46O4 .

Molecular Structure Analysis

The molecular structure of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol contains a total of 84 bonds, including 38 non-H bonds, 1 multiple bond, 1 double bond, 7 six-membered rings, 6 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

The molecular weight of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is 458.7 g/mol . It has a topological polar surface area of 58.9 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a complexity of 894 .Applications De Recherche Scientifique

Anticancer Drug Production

Baccatin is a crucial precursor in the biosynthesis pathway of paclitaxel , a globally recognized effective cancer chemotherapeutic agent . Paclitaxel is used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers . The supply of paclitaxel mainly relies on the chemical semi-synthetic method which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .

Metabolic Engineering

Researchers have discovered a number of enzymes that have allowed them to replicate the biosynthesis process of baccatin III in a much more abundant crop, which could boost mass production of paclitaxel in the near future .

Biotechnological Production

The production of the main precursor baccatin III has been reconstituted in a heterologous host, providing unprecedented perspectives for biotechnological production of this prominent anticancer drug .

Biotransformation Strategy

An integrated strategy based on 10-DAB extraction and in situ whole-cell biotransformation of renewable Taxus needles to produce Baccatin III has been developed . This method can shorten the production process of Taxus extraction for baccatin III synthesis and provide a reliable strategy for the efficient production of baccatin III by recombinant strains and the improvement of resource utilization rate of Taxus needles .

Pharmaceutical Industry

Baccatin III is currently strongly dependent on plant source material (in vitro cell cultures or raw tree biomass) for producing the precursor baccatin III, the latter being finally chemically modified to yield the active product paclitaxel .

Sustainable Manufacturing

The whole industrial process of paclitaxel manufacturing is highly costly due to low production rates. It would be of utmost urgency to propel innovations aiming at implementing new, efficient, and sustainable processes for the manufacturing of most of these precious natural products .

Mécanisme D'action

Target of Action

The primary target of Baccatin is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Baccatin interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital cellular functions, particularly during mitosis . The interaction of Baccatin with microtubules is well described, but the lack of high-resolution structural information on a tubulin-Baccatin complex precludes a comprehensive description of the binding determinants that affect its mechanism of action .

Biochemical Pathways

Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The biosynthesis of Baccatin involves several enzymes, some of which have been characterized . The complete stepwise biosynthetic reactions from the well-characterized di-oxygenated

Pharmacokinetics

It is known that the pharmacological activity of paclitaxel, a derivative of baccatin, is mainly determined by the ester side chain at the c-13 position, the a ring, the c-2 benzoyl group, and the oxetane ring in its structure .

Result of Action

The molecular and cellular effects of Baccatin’s action primarily involve the disruption of normal cell division. By stabilizing microtubules, Baccatin prevents their disassembly, which is necessary for mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Propriétés

IUPAC Name |

(1S,2R,5R,7R,8R,10S,11R,14S,15S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSPIDOGLAJKQ-BLZAXGAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4([C@]25C=C[C@@]6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)